4-Aminobenzimidamide Hydrochloride: A Comprehensive Technical Guide
4-Aminobenzimidamide Hydrochloride: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Aminobenzimidamide hydrochloride, a synthetic small molecule, has a rich history as a potent competitive inhibitor of serine proteases. This technical guide provides an in-depth overview of its discovery, historical context, physicochemical properties, and its mechanism of action. Detailed experimental protocols for its synthesis and for key biological assays are provided, along with a quantitative summary of its inhibitory activity against various proteases. Furthermore, its role in complex biological signaling pathways, specifically the coagulation and fibrinolysis cascades, is illustrated through detailed diagrams. This document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic and investigational potential of 4-Aminobenzimidamide Hydrochloride.
Discovery and History
Initially, its primary utility was in biochemical research as a tool to study the structure and function of serine proteases. Its ability to bind to the active site of these enzymes made it an invaluable ligand for affinity chromatography, a technique used for the purification of proteases. Over the years, its applications have expanded significantly. It is now recognized as a crucial intermediate in the synthesis of various pharmaceuticals, most notably the direct thrombin inhibitor dabigatran etexilate, an anticoagulant used to prevent strokes and systemic embolism.[2] Its role in modulating the activity of proteases involved in cancer progression and cardiovascular diseases has also been a subject of extensive research.[3]
Physicochemical Properties
4-Aminobenzimidamide hydrochloride is typically a white to off-white or yellow crystalline powder.[4] It is known to be hygroscopic and should be stored in a dry environment.[5] The hydrochloride salt form enhances its stability and solubility in aqueous solutions.[6]
| Property | Value | References |
| Molecular Formula | C₇H₁₁Cl₂N₃ | [7] |
| Molecular Weight | 208.09 g/mol | [7] |
| Melting Point | >300 °C | [4][5] |
| Solubility | Soluble in water. Slightly soluble in DMSO and ethanol. | [6][8] |
| Appearance | White to yellow crystalline powder | [4] |
| Storage Temperature | 2-8°C | [5] |
Biological Activity and Quantitative Data
4-Aminobenzimidamide hydrochloride is a competitive inhibitor of a range of serine proteases. Its inhibitory potency, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), varies depending on the target enzyme.
| Target Enzyme | Inhibition Constant (Ki) | IC50 | References |
| Urokinase-type Plasminogen Activator (uPA) | 82 µM | - | [9] |
| Human Tissue Kallikrein (hK1) | 146 ± 10 µM | - | |
| Trypsin | - | - | [1] |
| Thrombin | - | - | [1] |
| Plasmin | - | - | [1] |
| Nitric Oxide Synthase (NOS) | 120 µM | - | [3] |
Experimental Protocols
Synthesis of 4-Aminobenzimidamide Hydrochloride
Numerous synthetic routes for 4-Aminobenzimidamide Hydrochloride have been reported, primarily in patent literature. A common approach involves the conversion of 4-aminobenzonitrile. The following is a representative protocol based on the Pinner reaction.[10][11]
Step 1: Formation of Ethyl 4-aminobenzimidate hydrochloride
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Charge a flask with 4-aminobenzonitrile (1.0 eq) and anhydrous ethanol (8.5 v/w).
-
Cool the mixture to -10 °C under a nitrogen atmosphere.
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Bubble dry hydrogen chloride gas (12.8 eq) through the solution while maintaining the temperature below 20 °C.
-
After the addition of HCl is complete, heat the reaction mixture to 35-40 °C and monitor the reaction by HPLC. The reaction is typically complete within 16 hours.
-
Cool the mixture to room temperature and stir for 1 hour.
-
Filter the resulting suspension to collect the wet product of ethyl 4-aminobenzimidate hydrochloride.
Step 2: Amination to form 4-Aminobenzamidine dihydrochloride
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Charge a flask with the wet ethyl 4-aminobenzimidate hydrochloride from the previous step and ethanol (3 v/w).
-
Add a solution of ammonia in ethanol (5.0 eq) dropwise, keeping the temperature below 35 °C.
-
Heat the mixture to 35-40 °C and stir for 2 hours.
-
Add calcium hydroxide (0.55 eq) and heat to 45-50 °C for 30 minutes.
-
Perform a hot filtration to remove inorganic impurities.
-
Cool the filtrate and adjust the pH to 1-2 with concentrated hydrochloric acid.
-
Concentrate the solution under reduced pressure until crystals form.
-
Collect the crystals by filtration and dry them under vacuum to yield 4-Aminobenzamidine dihydrochloride.[7]
Determination of Ki for Trypsin Inhibition
This protocol describes a method to determine the inhibition constant (Ki) of 4-Aminobenzimidamide Hydrochloride for trypsin using a chromogenic substrate such as Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA).
Materials:
-
Trypsin from bovine pancreas
-
4-Aminobenzimidamide Hydrochloride
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.2) containing CaCl₂ (e.g., 20 mM)
-
Dimethyl sulfoxide (DMSO)
-
Spectrophotometer capable of reading at 410 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of trypsin in 1 mM HCl.
-
Prepare a stock solution of 4-Aminobenzimidamide Hydrochloride in Tris-HCl buffer.
-
Prepare a stock solution of L-BAPNA in DMSO.
-
-
Assay Setup:
-
In a 96-well plate or spectrophotometer cuvettes, set up reactions containing varying concentrations of the inhibitor (4-Aminobenzimidamide Hydrochloride) and a fixed concentration of the substrate (L-BAPNA). Include a control with no inhibitor.
-
The final reaction volume should be constant. A typical reaction mixture would contain Tris-HCl buffer, a specific concentration of L-BAPNA, and varying concentrations of the inhibitor.
-
-
Enzyme Reaction:
-
Pre-incubate the enzyme (trypsin) with the inhibitor at different concentrations for a set period (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C).
-
Initiate the reaction by adding the substrate (L-BAPNA).
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 410 nm over time. The product of the reaction, p-nitroaniline, is yellow and absorbs at this wavelength.
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
-
Data Analysis:
-
Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot. The x-intercept of this plot will be equal to -Ki.
-
Alternatively, determine the Michaelis-Menten constant (Km) of the substrate in the absence of the inhibitor and the apparent Km (Km_app) in the presence of different inhibitor concentrations. For a competitive inhibitor, Ki can be calculated using the formula: Km_app = Km(1 + [I]/Ki).[12]
-
Signaling Pathways and Mechanism of Action
4-Aminobenzimidamide Hydrochloride functions as a competitive inhibitor of serine proteases. Its mechanism of action relies on its structural similarity to the natural substrates of these enzymes, particularly those that cleave after arginine or lysine residues. The positively charged amidinium group of 4-aminobenzamidine mimics the side chains of these amino acids, allowing it to bind to the S1 specificity pocket of the protease's active site. This binding is reversible and prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's catalytic activity.
Role in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions involving serine proteases (clotting factors) that leads to the formation of a fibrin clot. Key proteases in this cascade, such as thrombin (Factor IIa) and Factor Xa, are targets for inhibition by 4-aminobenzamidine. By inhibiting these factors, 4-aminobenzamidine can interfere with the propagation of the clotting cascade and exhibit anticoagulant properties.
References
- 1. carlroth.com:443 [carlroth.com:443]
- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. chemimpex.com [chemimpex.com]
- 5. chembk.com [chembk.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Aminobenzamidine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. 4-Aminobenzamidine dihydrochloride | Serine Protease | TargetMol [targetmol.com]
- 10. patents.justia.com [patents.justia.com]
- 11. WO2014064016A1 - Process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]
- 12. cdn.graphpad.com [cdn.graphpad.com]
